Yllemlwrl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Yllemlwrl: is a peptide sequence that serves as a T cell epitope. It is recognized by the human leukocyte antigen A2 (HLA-A2) and corresponds to codons 125-133 of the Epstein-Barr virus latent membrane protein 1 (LMP1). This sequence is significant in immunological research due to its role in the immune response against Epstein-Barr virus-associated diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Yllemlwrl is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS. The process is optimized to minimize impurities and maximize yield. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form .

Analyse Chemischer Reaktionen

Types of Reactions: : Yllemlwrl primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue .

Common Reagents and Conditions: : The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use agents like dithiothreitol (DTT) .

Major Products Formed: : The primary product of the synthesis is the this compound peptide. During oxidation, methionine can be converted to methionine sulfoxide. Reduction reactions can revert oxidized methionine back to its original form .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Yllemlwrl is used as a model peptide in studies of peptide synthesis and purification techniques .

Biology: : It is utilized in immunological research to study T cell responses and epitope mapping. The peptide is used in assays such as ELISPOT and ICS to stimulate antigen-specific T cells .

Medicine: : this compound is significant in the development of immunotherapies and vaccines targeting Epstein-Barr virus-associated diseases, including certain lymphomas and nasopharyngeal carcinoma .

Industry: : The peptide is used in the production of diagnostic kits and research reagents for studying immune responses .

Wirkmechanismus

Yllemlwrl exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This complex is recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation and proliferation of these immune cells. The activated T cells then target and destroy cells expressing the Epstein-Barr virus LMP1 protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Other peptides that serve as T cell epitopes include YLQQNWWTL and YLLEMLWRL. These peptides also bind to HLA-A2 and are involved in immune responses against viral infections .

Uniqueness: : this compound is unique due to its specific sequence and its role as a major mutation site in the HLA-A2-restricted cytotoxic T lymphocyte epitope sequence. This makes it particularly valuable in studying immune responses to Epstein-Barr virus .

Eigenschaften

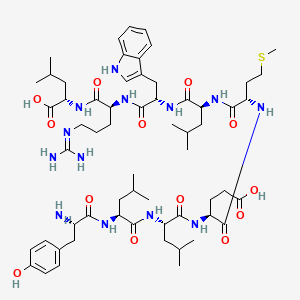

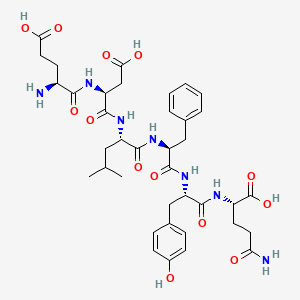

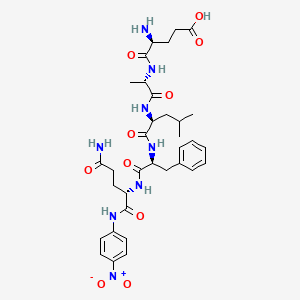

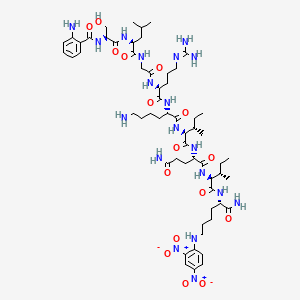

Molekularformel |

C60H93N13O13S |

|---|---|

Molekulargewicht |

1236.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI-Schlüssel |

FKAIJRQYWFAWQI-CVINIGLTSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)

![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)